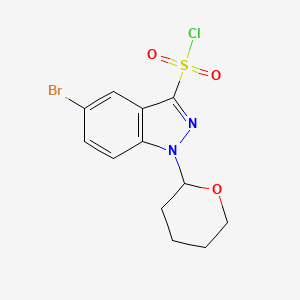
1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropane ring and a hydroxyoxolan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of methyl 1-hydroxy-1-cyclopropane carboxylate with appropriate reagents to introduce the hydroxyoxolan group . The reaction conditions typically include the use of solvents such as chloroform, dimethyl sulfoxide, ethyl acetate, and methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often produced as a fine crystalline powder with specific storage conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropane ring can interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
1-hydroxy-1-cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the hydroxyoxolan group.
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Uniqueness: 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the hydroxyoxolan group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-6(10)7(1-2-7)8(11)3-4-12-5-8/h11H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLSXNTWQLATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[7-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid](/img/structure/B6606315.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-hydroxypropanoic acid](/img/structure/B6606321.png)
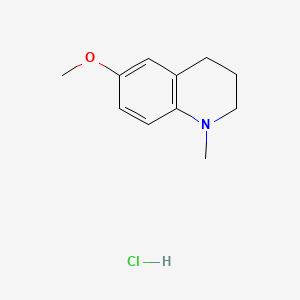
![(2R)-2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B6606343.png)
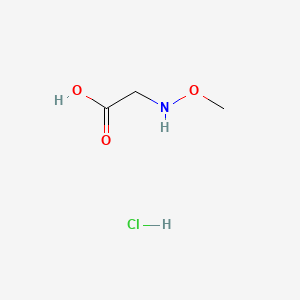
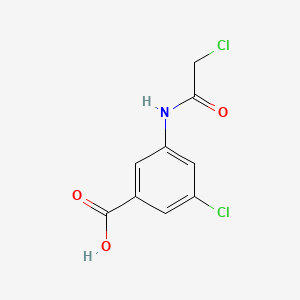
![5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B6606357.png)
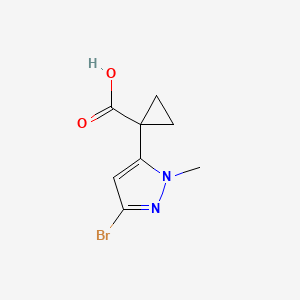
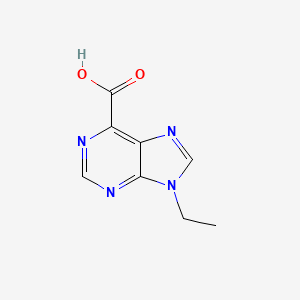
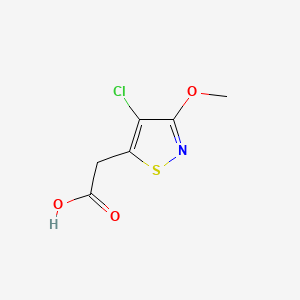
![5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B6606386.png)
![methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6606392.png)
